
1,2-Bis(diphenylphosphino)ethane nickel(II) chloride
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Overview
Description
1,2-Bis(diphenylphosphino)ethane nickel(II) chloride is a coordination complex with the formula NiCl₂(dppe), where dppe stands for 1,2-bis(diphenylphosphino)ethane. This compound is a bright orange-red diamagnetic solid that adopts a square planar geometry . It is widely used as a reagent and catalyst in various chemical reactions.
Preparation Methods
1,2-Bis(diphenylphosphino)ethane nickel(II) chloride can be synthesized by combining equimolar portions of nickel(II) chloride hexahydrate with 1,2-bis(diphenylphosphino)ethane. The reaction proceeds as follows :
Ni(H2O)6Cl2+dppe→NiCl2(dppe)+6H2O
The reaction is typically carried out in an inert atmosphere to prevent oxidation and is followed by crystallization to isolate the product. Industrial production methods involve similar synthetic routes but on a larger scale, ensuring high purity and yield through optimized reaction conditions and purification techniques .
Chemical Reactions Analysis
1,2-Bis(diphenylphosphino)ethane nickel(II) chloride undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized by carboranyl phosphine ligands.
Reduction: It participates in reduction reactions, forming nickel-iron dithiolato hydrides.
Substitution: The compound can undergo substitution reactions with thiolate anions to form nickel thiolate complexes.
Common reagents and conditions used in these reactions include chlorido-substituted phenyl thiolates, UV-Vis, IR, 1H-, 31P{1H}-, and 13C{1H}-NMR spectroscopy for characterization . Major products formed from these reactions include nickel thiolate complexes and nickel-iron dithiolato hydrides .
Scientific Research Applications
1,2-Bis(diphenylphosphino)ethane nickel(II) chloride has a wide range of scientific research applications:
Mechanism of Action
The mechanism by which 1,2-bis(diphenylphosphino)ethane nickel(II) chloride exerts its effects involves its role as a catalyst in various chemical reactions. The compound facilitates oxidative addition, C-H activation, and cross-coupling reactions by stabilizing transition states and intermediates . Molecular targets and pathways involved include nickel-sulfur bonds in enzymes and nickel-iron clusters in hydrogenases .
Comparison with Similar Compounds
1,2-Bis(diphenylphosphino)ethane nickel(II) chloride can be compared with other similar compounds, such as:
1,3-Bis(diphenylphosphino)propane nickel(II) chloride: Similar in structure but with a different ligand arrangement, leading to variations in reactivity and applications.
1,2-Bis(diphenylphosphino)ethane dibromonickel(II): Similar coordination complex but with bromide ligands instead of chloride, affecting its chemical properties and reactivity.
Bis(tricyclohexylphosphine)nickel(II) dichloride: Features bulkier ligands, which can influence its steric properties and catalytic behavior.
The uniqueness of this compound lies in its specific ligand arrangement and its ability to stabilize various transition states and intermediates in catalytic reactions .
Properties
CAS No. |
14647-23-5 |
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Molecular Formula |
C26H26Cl2NiP2+2 |
Molecular Weight |
530.0 g/mol |
IUPAC Name |
dichloronickel;2-diphenylphosphaniumylethyl(diphenyl)phosphanium |
InChI |
InChI=1S/C26H24P2.2ClH.Ni/c1-5-13-23(14-6-1)27(24-15-7-2-8-16-24)21-22-28(25-17-9-3-10-18-25)26-19-11-4-12-20-26;;;/h1-20H,21-22H2;2*1H;/q;;;+2 |
InChI Key |
XXECWTBMGGXMKP-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)P(CCP(C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4.[Cl-].[Cl-].[Ni+2] |
Canonical SMILES |
C1=CC=C(C=C1)[PH+](CC[PH+](C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4.Cl[Ni]Cl |
Pictograms |
Irritant; Health Hazard |
Synonyms |
(SP-4-2)-Dichloro[1,2-ethanediylbis[diphenylphosphine]-P,P’]nickel; cis-Dichloro[ethylenebis[diphenylphosphine]]nickel; 1,2-Ethanediylbis[diphenylphosphine Nickel Complex; 1,2-Bis(diphenylphosphino)ethanenickel Dichloride; 1,2-Ethylenebis(diphenylpho |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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